molecular formula C15H16ClNO2 B2763680 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone CAS No. 1797643-23-2

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone

Cat. No.: B2763680
CAS No.: 1797643-23-2
M. Wt: 277.75
InChI Key: WKNKMKHWEVXSEX-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone is a complex organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique arrangement of its atoms provides it with distinct chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through an intramolecular [3+2] nitrone cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium methoxide, lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce saturated bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug development. Researchers investigate its effects on different biological pathways to understand its potential therapeutic uses .

Industry

Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals. It can be used in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals .

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone apart is its specific combination of a bicyclic core with a 5-chloro-2-methoxyphenyl group. This unique structure provides distinct reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-chloro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-19-14-8-5-10(16)9-13(14)15(18)17-11-3-2-4-12(17)7-6-11/h2-3,5,8-9,11-12H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNKMKHWEVXSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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